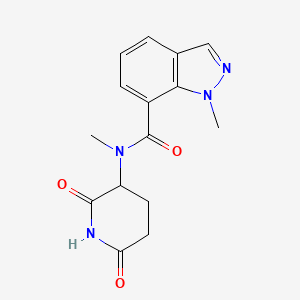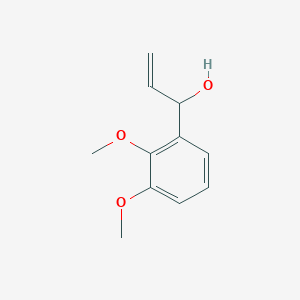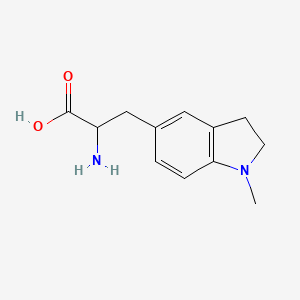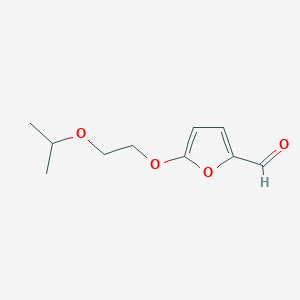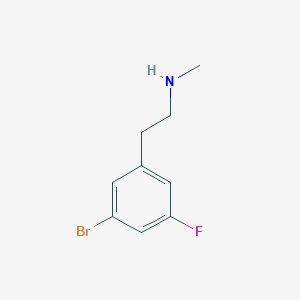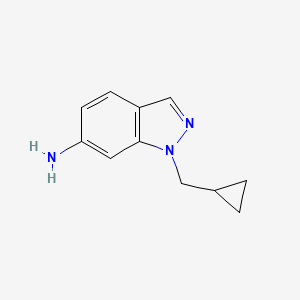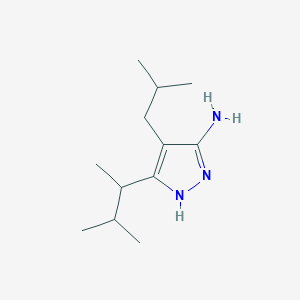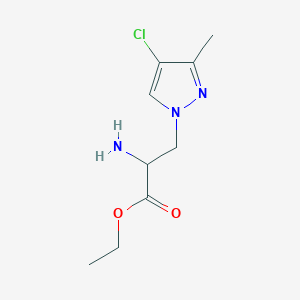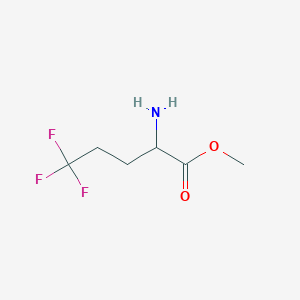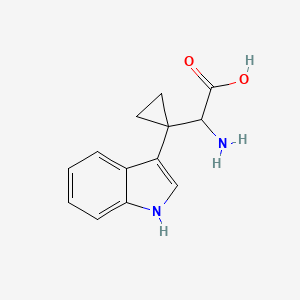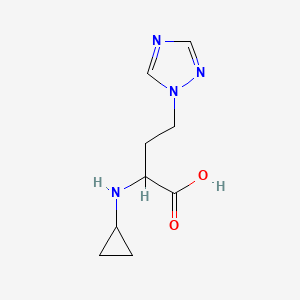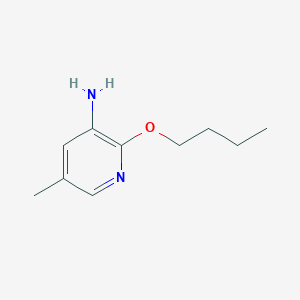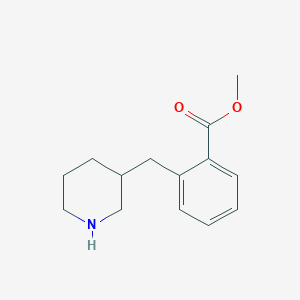![molecular formula C8H7NO3 B13543319 2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)
2H,3H-furo[2,3-b]pyridine-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H,3H-furo[2,3-b]pyridine-2-carboxylicacid is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer and antimicrobial activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H-furo[2,3-b]pyridine-2-carboxylicacid typically involves multi-step processes. One common method starts with the Claisen-Schmidt condensation of appropriate aldehydes and ketones to form chalcones. These chalcones then undergo cyclization reactions to form the furo[2,3-b]pyridine core .
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or gold may be employed to facilitate the cyclization steps .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in various substituted furo[2,3-b]pyridine derivatives .
科学研究应用
2H,3H-furo[2,3-b]pyridine-2-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The compound exerts its effects through various molecular targets and pathways. For instance, its anticancer activity may involve the inhibition of key enzymes like serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), disrupting cellular signaling pathways essential for cancer cell proliferation . Molecular docking studies have shown strong binding affinities to these targets, suggesting a mechanism involving the disruption of key cellular signaling pathways .
相似化合物的比较
Furo[3,2-b]pyridine: Another furan-pyridine fused compound with similar structural features but different biological activities.
Pyridine-2-carboxylicacid: A simpler analog without the fused furan ring, used in various chemical syntheses.
Uniqueness: 2H,3H-furo[2,3-b]pyridine-2-carboxylicacid is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse biological activities and makes it a valuable scaffold in drug discovery .
属性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC 名称 |
2,3-dihydrofuro[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-3,6H,4H2,(H,10,11) |
InChI 键 |
RRBICOAXNABAPI-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=C1C=CC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



